

# NF864: A Potent and Selective Tool for Interrogating P2X1 Receptor Signaling

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Compound of Interest		
Compound Name:	NF864	
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## Introduction

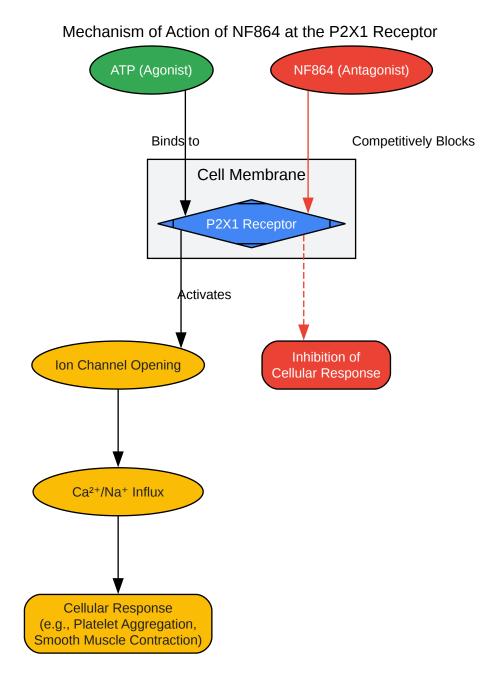
Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP), plays a critical role in a vast array of physiological processes. The P2X family of ligand-gated ion channels, activated by ATP, are key players in this signaling cascade. Among these, the P2X1 receptor is a prominent subtype, primarily expressed on platelets and smooth muscle cells, making it a crucial target for research in thrombosis, hemostasis, and smooth muscle physiology. NF864, a potent and selective antagonist of the P2X1 receptor, has emerged as an invaluable pharmacological tool for elucidating the intricate roles of this receptor in health and disease. This technical guide provides an in-depth overview of NF864, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its application in studying purinergic signaling.

## **Mechanism of Action**

**NF864** is a suramin analogue that acts as a competitive antagonist at the P2X1 receptor. By binding to the receptor, it prevents the endogenous ligand, ATP, from activating the channel. This blockade inhibits the influx of cations, primarily Ca<sup>2+</sup> and Na<sup>+</sup>, into the cell, thereby preventing the downstream cellular responses triggered by P2X1 receptor activation, such as platelet shape change and aggregation, and smooth muscle contraction.

▶ DOT Code for Mechanism of Action Diagram





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Mechanism of NF864 action.

## **Quantitative Data**

**NF864** exhibits high potency and selectivity for the human P2X1 receptor. The following tables summarize the available quantitative data for **NF864** and related compounds.



Table 1: Potency of NF864 at the Human P2X1 Receptor

Parameter	Value	Assay	Reference
pA2 (inhibition of Ca²+ increase)	8.17	Calcium mobilization in human platelets	[1]
pA2 (inhibition of shape change)	8.49	Shape change in human platelets	[1]
Estimated K <sub>i</sub> (from pA2)	~6.76 nM	Calculated	N/A
Estimated IC <sub>50</sub> (from pA2)	~13.5 nM	Calculated	N/A

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.  $K_i$  (inhibitor constant) and  $IC_{50}$  (half-maximal inhibitory concentration) are estimated from the pA2 value.

#### Table 2: Selectivity Profile of NF864

While a comprehensive selectivity screen with specific IC<sub>50</sub> values for **NF864** against a wide range of P2X and P2Y receptors is not readily available in the public domain, the primary literature indicates a high degree of selectivity for P2X1 over P2Y1 and P2Y12 receptors.[1] For comparison, the selectivity of a related compound, NF449, is provided below.

Table 3: Comparative Potency of P2X1 Receptor Antagonists

Compound	P2X1 IC50 (nM)	P2X2 IC50 (nM)	P2X3 IC <sub>50</sub> (nM)	P2X7 IC <sub>50</sub> (μΜ)	Reference
NF864	~13.5 (estimated)	Not reported	Not reported	Not reported	[1]
NF449	0.05	>300,000	1820	40	[2]
NF279	19	760	1620	>300	[3]



## **Experimental Protocols**

Detailed methodologies are crucial for the successful application of **NF864** in research. Below are representative protocols for key experiments investigating P2X1 receptor function using **NF864**.

## **Platelet Aggregation Assay**

This protocol outlines the use of light transmission aggregometry (LTA) to assess the inhibitory effect of **NF864** on platelet aggregation induced by a P2X1 receptor agonist.

#### Materials:

- Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
- NF864 stock solution (e.g., 1 mM in saline).
- P2X1 receptor agonist (e.g., α,β-methylene ATP).
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
- Saline (0.9% NaCl).
- · Light transmission aggregometer.

#### Procedure:

- PRP and PPP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. Transfer the PRP to a separate tube. Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
- Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10<sup>8</sup> platelets/mL using PPP.
- Incubation with NF864: Pre-incubate aliquots of PRP with varying concentrations of NF864
  (e.g., 1 nM to 1 μM) or vehicle (saline) for a specified time (e.g., 15-30 minutes) at 37°C.
- Aggregation Measurement:

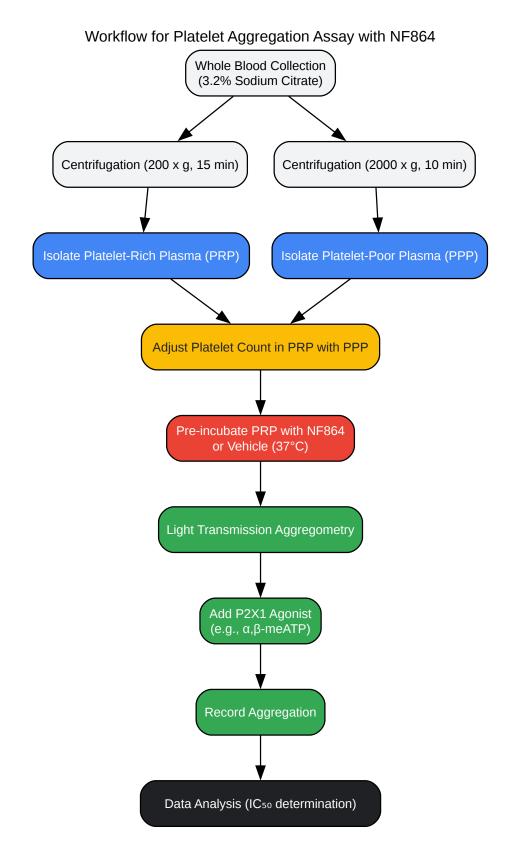
## Foundational & Exploratory





- Place the PRP samples in the aggregometer cuvettes with a stir bar.
- Set the baseline with PPP (100% aggregation) and the PRP sample (0% aggregation).
- $\circ$  Add the P2X1 agonist (e.g., α,β-methylene ATP) to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
- Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of NF864 compared to the vehicle control. Determine the IC<sub>50</sub> value of NF864.
- ▶ DOT Code for Platelet Aggregation Workflow





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Platelet aggregation assay workflow.

## **Smooth Muscle Contraction Assay**

This protocol describes an isolated organ bath experiment to measure the effect of **NF864** on smooth muscle contraction.

#### Materials:

- Isolated smooth muscle tissue (e.g., vas deferens, aorta).
- Krebs-Henseleit solution (or other appropriate physiological salt solution).
- NF864 stock solution.
- P2X1 receptor agonist (e.g., α,β-methylene ATP).
- Isolated organ bath system with force transducers.
- Carbogen gas (95% O<sub>2</sub>, 5% CO<sub>2</sub>).

#### Procedure:

- Tissue Preparation: Dissect the smooth muscle tissue and cut it into appropriate-sized strips or rings.
- Mounting: Mount the tissue in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
- Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washing.
- Viability Test: Contract the tissue with a standard agent (e.g., KCI) to ensure viability. Wash the tissue and allow it to return to baseline.
- Antagonist Incubation: Add NF864 at various concentrations to the organ baths and incubate for a set period (e.g., 30 minutes).



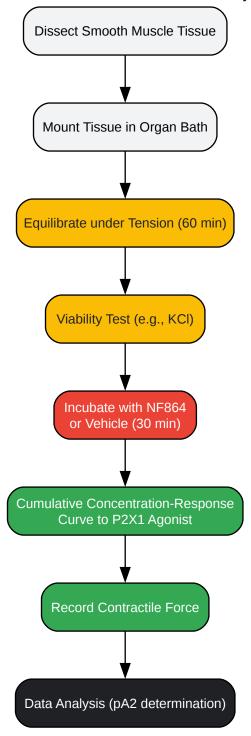




- Agonist-Induced Contraction: Generate a cumulative concentration-response curve to the P2X1 agonist in the absence and presence of different concentrations of NF864.
- Data Analysis: Measure the contractile force and plot the concentration-response curves. Determine the shift in the EC<sub>50</sub> of the agonist in the presence of **NF864** to calculate the pA2 value.
- ▶ DOT Code for Smooth Muscle Contraction Workflow



#### Workflow for Smooth Muscle Contraction Assay with NF864



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### References

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